molecular formula C15H18ClN3O2 B7703997 N-butyl-3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]propanamide

N-butyl-3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]propanamide

Cat. No.: B7703997
M. Wt: 307.77 g/mol
InChI Key: BLASAWGWQIMMJL-UHFFFAOYSA-N
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Description

N-butyl-3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]propanamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives

Properties

IUPAC Name

N-butyl-3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN3O2/c1-2-3-10-17-13(20)8-9-14-18-15(19-21-14)11-6-4-5-7-12(11)16/h4-7H,2-3,8-10H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLASAWGWQIMMJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)CCC1=NC(=NO1)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-butyl-3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]propanamide typically involves the reaction of 2-chlorobenzohydrazide with butyl acrylate in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the oxadiazole ring. The final product is obtained after purification and characterization .

Chemical Reactions Analysis

N-butyl-3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]propanamide can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-butyl-3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]propanamide involves its interaction with specific molecular targets and pathways. In biological systems, the compound is believed to exert its effects by inhibiting key enzymes or receptors involved in inflammation and cell proliferation. The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

N-butyl-3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]propanamide can be compared with other oxadiazole derivatives, such as:

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